2-(4-Vinylphenyl)ethanol
Overview
Description
2-(4-Vinylphenyl)ethanol is an organic compound with the molecular formula C10H12O. It is also known as 4-ethenylbenzeneethanol. This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethanol moiety. It is a versatile chemical used in various scientific research applications, particularly in the fields of polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Vinylphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-vinylbenzyl chloride with sodium borohydride in the presence of a solvent such as tetrahydrofuran (THF). The reaction typically occurs at room temperature and yields this compound as the primary product .
Another method involves the reduction of 4-vinylbenzaldehyde using a reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction also takes place at room temperature and produces this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for efficiency and scalability, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Vinylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-vinylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield 4-vinylphenylethylamine when reacted with ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group in this compound can undergo various substitution reactions, such as halogenation or nitration, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), ammonia
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-vinylbenzaldehyde
Reduction: 4-vinylphenylethylamine
Substitution: Various halogenated or nitrated derivatives of this compound
Scientific Research Applications
2-(4-Vinylphenyl)ethanol has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the synthesis of self-healing polymers and hydrogels.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as enhanced mechanical strength and responsiveness to environmental stimuli.
Biomedical Research: this compound is explored for its potential in drug delivery systems and medical adhesives due to its biocompatibility and ability to form stable bonds with biological molecules.
Mechanism of Action
The mechanism of action of 2-(4-Vinylphenyl)ethanol in self-healing polymers involves the formation of dynamic covalent bonds between the vinyl group and other reactive sites in the polymer matrix. These bonds can break and reform in response to external stress, allowing the material to self-repair. The compound’s ability to form stable interactions with biological molecules also makes it suitable for biomedical applications.
Comparison with Similar Compounds
2-(4-Vinylphenyl)ethanol can be compared with other similar compounds, such as:
4-Vinylphenol: Lacks the ethanol moiety, making it less versatile in forming stable bonds with biological molecules.
4-Vinylbenzyl Alcohol: Similar structure but with a benzyl group instead of an ethyl group, affecting its reactivity and applications.
4-Vinylphenylethylamine: Contains an amine group instead of an alcohol group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of a vinyl group and an ethanol moiety, providing versatility in both chemical reactions and applications.
Properties
IUPAC Name |
2-(4-ethenylphenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUARPCSZQNJJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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